EB-3D vs. MN58b and RSM932A: Superior Antiproliferative Potency Across Cancer Cell Lines
In a comparative evaluation of symmetrical biscationic ChoKα inhibitors, EB-3D (compound 10a) demonstrated superior antiproliferative activity relative to the reference compounds MN58b and RSM932A across a panel of cancer cell lines [1]. EB-3D achieved GI50 values in the nanomolar range for multiple cell lines, whereas MN58b and RSM932A exhibited less potent growth inhibition profiles [1]. Notably, EB-3D displayed reduced toxicity toward non-tumoral cell lines compared to the reference compounds, suggesting a more favorable cancer-cell-selective antiproliferative window [1].
| Evidence Dimension | Antiproliferative potency (GI50) across cancer cell line panel |
|---|---|
| Target Compound Data | GI50 values in the nanomolar range for multiple cancer cell lines; reduced toxicity in non-tumoral cells |
| Comparator Or Baseline | MN58b and RSM932A (previously reported biscationic ChoKα inhibitors) |
| Quantified Difference | EB-3D exhibits greater antiproliferative activities than do the reference compounds, with unprecedented values of GI50 in the nanomolar range |
| Conditions | In vitro cell proliferation assays across a panel of cancer cell lines; non-tumoral cell lines used for toxicity comparison |
Why This Matters
This direct comparative evidence establishes EB-3D as the more potent antiproliferative agent among structurally related biscationic ChoKα inhibitors, supporting its preferential selection for cancer cell proliferation studies.
- [1] Schiaffino-Ortega, S. et al. (2016). Design, synthesis, crystallization and biological evaluation of new symmetrical biscationic compounds as selective inhibitors of human Choline Kinase α1 (ChoKα1). European Journal of Medicinal Chemistry, 123, 14-30. View Source
